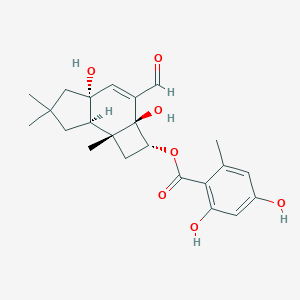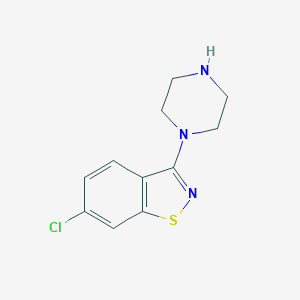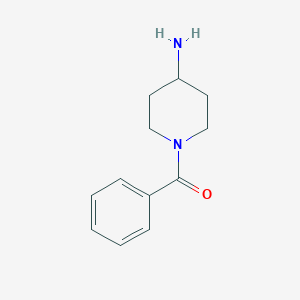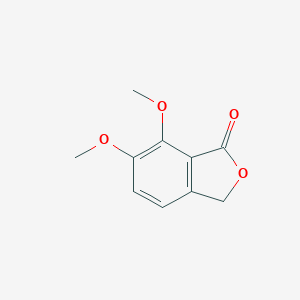
麦可宁
概述
描述
麦可宁,也称为6,7-二甲氧基-1(3H)-异苯并呋喃酮,是一种有机化合物,分子式为C10H10O4。它是麦可宁酸的内酯衍生物,主要从鸦片中提取。 麦可宁是海洛因中的一种污染物,表明它存在于非法鸦片使用中 .
科学研究应用
作用机制
麦可宁通过多种途径发挥其作用:
生化分析
Biochemical Properties
It is known to be a metabolite of noscapine . This suggests that it may interact with enzymes and proteins involved in the metabolism of noscapine.
Molecular Mechanism
It is known to be a metabolite of noscapine , suggesting that it may exert its effects through interactions with biomolecules involved in noscapine metabolism.
Metabolic Pathways
Meconin is a metabolite of noscapine , suggesting that it is involved in the metabolic pathways of noscapine
准备方法
合成路线和反应条件: 麦可宁可以通过各种化学反应合成。一种常见的方法涉及6,7-二甲氧基邻苯二甲酰亚胺的环化。 该反应通常需要酸性条件来促进内酯环的形成 .
工业生产方法: 麦可宁的工业生产涉及从罂粟(Papaver somniferum)中提取。该过程包括分离麦可宁酸,然后将其内酯化形成麦可宁。 这种方法确保了高产率,使其适合大规模生产 .
反应类型:
氧化: 麦可宁可以发生氧化反应,形成各种氧化衍生物。常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 麦可宁的还原可以使用还原剂如氢化铝锂来实现,导致形成还原的内酯衍生物。
常见的试剂和条件:
氧化: 酸性介质中的高锰酸钾。
还原: 无水乙醚中的氢化铝锂。
取代: 乙酸中的氢溴酸。
形成的主要产物:
氧化: 氧化的内酯衍生物。
还原: 还原的内酯衍生物。
取代: 溴代衍生物.
相似化合物的比较
属性
IUPAC Name |
6,7-dimethoxy-3H-2-benzofuran-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-12-7-4-3-6-5-14-10(11)8(6)9(7)13-2/h3-4H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORFFGRQMMWVHIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(COC2=O)C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60205433 | |
| Record name | Meconin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60205433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Meconine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032652 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
2.5 mg/mL at 25 °C | |
| Record name | Meconine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032652 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
569-31-3 | |
| Record name | Meconin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=569-31-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Meconin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000569313 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Meconin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35547 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Meconin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60205433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,7-dimethoxyphthalide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.466 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MECONIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MK5R222CG0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Meconine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032652 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
102.5 °C | |
| Record name | Meconine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032652 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details

















Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Meconin and where is it found?
A1: Meconin (6,7-dimethoxyisobenzofuran-1(3H)-one) is a naturally occurring phthalide found in opium poppy (Papaver somniferum L.) []. It is also a metabolic byproduct of noscapine, another alkaloid present in opium [, ].
Q2: How can Meconin be used to identify illicit opiate use?
A2: Meconin's presence in urine samples can serve as a marker for illicit opiate use, specifically heroin [, ]. This is because heroin often contains noscapine as a contaminant, which metabolizes into meconin in the body. Studies have shown a high correlation between the presence of meconin in urine and the use of heroin, making it a valuable tool in forensic toxicology and substance abuse monitoring [, ].
Q3: Can Meconin be used to differentiate between heroin and other opiate use?
A3: Yes, Meconin is considered a specific marker for heroin use and does not show up in the urine of individuals who have consumed other opiates, like codeine or morphine [, ]. This is crucial in distinguishing between licit use of prescription opiates and illicit heroin use.
Q4: How sensitive are the analytical methods for detecting Meconin?
A4: Modern analytical techniques like liquid chromatography–tandem mass spectrometry (LC-MS/MS) have enabled the detection of Meconin at very low concentrations (as low as 0.1 ng/g) in biological samples like umbilical cord tissue and urine []. This high sensitivity is critical in identifying even low levels of exposure, such as in cases of in utero heroin exposure.
Q5: Can Meconin be used to identify the geographical origin of seized opium?
A5: While Meconin itself may not pinpoint the exact geographical origin, its presence alongside other alkaloids in opium can be used to trace back the source []. This is because the alkaloid profile of opium poppy can vary depending on factors like geographical location, cultivation practices, and plant genetics. Combining alkaloid analysis with genetic techniques can further improve the accuracy of origin tracing.
Q6: How is Meconin formed from Noscapine?
A6: Meconin is a product of Noscapine degradation. This process can occur through various mechanisms, including heating Noscapine above 200°C or subjecting it to hydrolysis in boiling water [, ]. The breakdown of Noscapine yields both meconin and cotarnine.
Q7: Are there any synthetic routes to produce Meconin?
A7: Yes, Meconin can be synthesized through various chemical reactions. One approach involves using 3:4-dimethoxyphenylacetyl chloride as a starting material and converting it to aminomethyl-meconin hydrochloride through a series of steps []. This highlights the possibility of producing Meconin independently of natural sources.
Q8: Has Meconin been found in historical samples?
A8: Meconin has been identified in pharmaceutical relics dating back to the 18th century, indicating its historical presence and potential degradation in old opium-derived products [].
Q9: Are there any known toxicological concerns with Meconin?
A9: While Meconin is generally considered less toxic than other opium alkaloids, research on its specific toxicological profile is limited []. Further studies are needed to fully understand its potential adverse effects, especially with long-term exposure.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Imidazo[1,5-a][1,3,5]triazin-4(1H)-one](/img/structure/B138575.png)
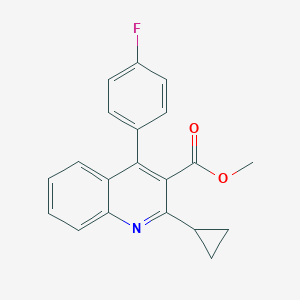

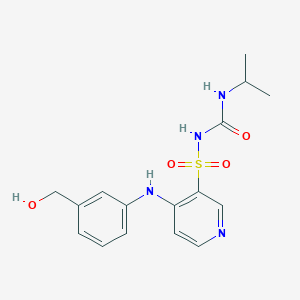
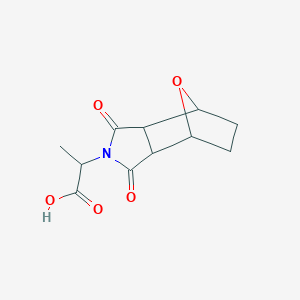
![Pyrido[3,4-d]pyridazin-5(6H)-one](/img/structure/B138583.png)

